Butyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
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Overview
Description
BUTYL 4-[1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a butyl group, a chlorophenyl group, and a dihydropyridazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the dihydropyridazine core. This can be achieved through the reaction of hydrazine derivatives with diketones under controlled conditions. The chlorophenyl group is introduced via electrophilic substitution reactions, while the butyl group is attached through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Purification methods such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl and butyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoate derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
BUTYL 4-[1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BEN
Properties
Molecular Formula |
C22H20ClN3O4 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
butyl 4-[[1-(4-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H20ClN3O4/c1-2-3-14-30-22(29)15-4-8-17(9-5-15)24-21(28)20-19(27)12-13-26(25-20)18-10-6-16(23)7-11-18/h4-13H,2-3,14H2,1H3,(H,24,28) |
InChI Key |
SXDHVFUSSNNYSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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